

Application Notes and Protocols: Calcium Green-1 AM for Live Cell Imaging

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Compound of Interest		
Compound Name:	Calcium Green 1AM	
Cat. No.:	B593704	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium Green-1, AM is a cell-permeant fluorescent indicator used for the detection of intracellular calcium, a crucial second messenger in numerous signaling pathways.[1] This acetoxymethyl (AM) ester form readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol.[2][3] Upon binding to Ca²⁺, Calcium Green-1 exhibits a significant increase in fluorescence intensity, with minimal wavelength shift.[4][5]

Compared to other green fluorescent calcium indicators like Fluo-3, Calcium Green-1 is more fluorescent at resting calcium concentrations. This property facilitates the determination of baseline calcium levels and enhances the visibility of resting cells. It is a single-wavelength indicator excitable by the 488 nm argon laser line, making it compatible with common fluorescence microscopy and flow cytometry setups.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Calcium Green-1 AM.

Table 1: Spectral and Chemical Properties



Property	Value	Reference
Excitation Wavelength (Ex)	~506 nm	
Emission Wavelength (Em)	~531 nm	
Dissociation Constant (Kd) for Ca ²⁺	~190 nM	
Fluorescence Intensity Increase (upon Ca ²⁺ binding)	~14-fold	
Quantum Yield (at saturating Ca ²⁺)	~0.75	•
Molecular Weight	Varies by supplier, check product label	•
Solvent for Stock Solution	High-quality, anhydrous DMSO	-

Table 2: Recommended Concentration Ranges

Application	Concentration Range	Reference
Stock Solution	2 to 5 mM	
Working Solution	2 to 20 μM	-
Recommended for most cell lines	4 to 5 μM	
Plant Guard Cells (Arabidopsis and Commelina)	15 μΜ	_

Experimental Protocols

I. Preparation of Calcium Green-1 AM Stock and Working Solutions

This protocol provides a general guideline. Optimization may be required for specific cell types and experimental conditions.



Materials:

- Calcium Green-1, AM
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127
- · Hanks and Hepes buffer (HHBS) or other suitable buffer
- Probenecid (optional)

Protocol:

- Prepare Stock Solution (2-5 mM):
 - Allow the vial of Calcium Green-1, AM to equilibrate to room temperature before opening.
 - Prepare a 2 to 5 mM stock solution by dissolving the contents in high-quality, anhydrous DMSO.
 - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
- Prepare Working Solution (2-20 μM):
 - On the day of the experiment, thaw a vial of the Calcium Green-1, AM stock solution to room temperature.
 - Prepare a working solution with a concentration ranging from 2 to 20 μM in a buffer of your choice (e.g., HHBS). For most cell lines, a final concentration of 4-5 μM is recommended.
 The exact concentration should be determined empirically.
 - To aid in dispersing the AM ester in the aqueous buffer, add Pluronic® F-127 to a final concentration of 0.04%.
 - Optional: To reduce the leakage of the de-esterified indicator from the cells, probenecid can be added to the working solution at a final concentration of 0.5-1 mM.



II. Loading Live Adherent Cells with Calcium Green-1 AM

Materials:

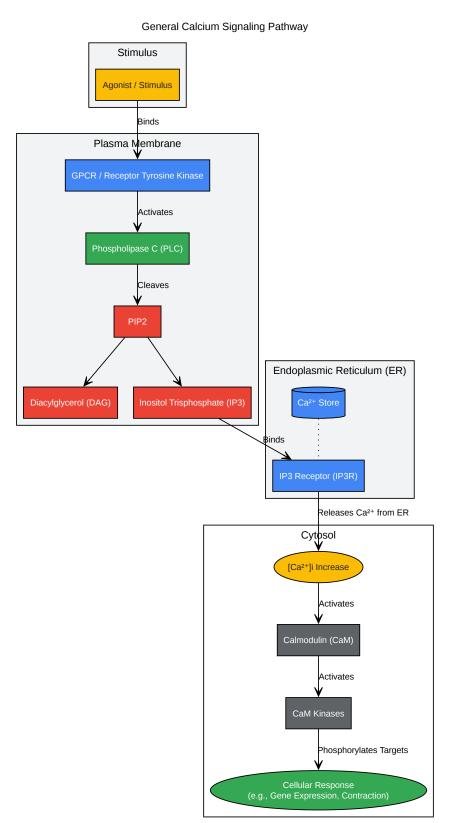
- Cells cultured on glass-bottom dishes or appropriate imaging plates
- Calcium Green-1 AM working solution
- HHBS or other appropriate buffer

Protocol:

- · Cell Preparation:
 - Plate cells on a suitable imaging vessel and culture overnight in growth medium.
- · Dye Loading:
 - Remove the growth medium from the cells.
 - Add the prepared Calcium Green-1 AM working solution to the cells.
 - Incubate the cells at 37°C for 30 to 60 minutes. For some cell lines, a longer incubation time may improve the signal intensity.
- Washing:
 - Remove the dye working solution.
 - Wash the cells with HHBS or your buffer of choice to remove any excess dye. If probenecid was used during loading, include it in the wash buffer as well.
- Imaging:
 - Add the desired stimulant to elicit a calcium response.
 - Immediately begin imaging using a fluorescence microscope equipped with a FITC filter
 set (Ex/Em = ~490/525 nm) or a fluorescence plate reader.



Signaling Pathway and Experimental Workflow Diagrams





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Caption: A generalized intracellular calcium signaling cascade.

Preparation Prepare 2-5 mM Stock Solution in anhydrous DMSO Experiment Prepare 2-20 μM Working Solution 3. Culture Cells Overnight in Buffer with Pluronic F-127 4. Incubate Cells with Working Solution (30-60 min at 37°C) 5. Wash to Remove Excess Dye 6. Add Stimulant 7. Acquire Fluorescence Image Series 8. Analyze Data

Calcium Green-1 AM Live Cell Imaging Workflow

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Caption: Experimental workflow for live cell imaging.

Considerations and Troubleshooting

- Cell Type Specificity: The optimal dye concentration and loading time can vary significantly between different cell types. It is crucial to empirically determine these parameters for your specific experimental system.
- Cytotoxicity: While Calcium Green-1 is less phototoxic than some other dyes, it is still
 advisable to use the lowest possible concentration that provides an adequate signal to
 minimize potential toxic effects.
- Compartmentalization: In some cell types, particularly plant cells, AM esters can be sequestered into organelles like the vacuole. The use of an esterase inhibitor, such as eserine, has been shown to improve cytoplasmic loading in plant cells.
- Dye Leakage: The de-esterified form of the dye can leak out of the cells over time. The use of an anion transporter inhibitor like probenecid can help to reduce this leakage.
- Non-Ratiometric Nature: Calcium Green-1 is a single-wavelength indicator, which means that
 changes in fluorescence intensity are used to monitor calcium levels. This can be affected by
 factors such as uneven dye loading, changes in cell volume, and photobleaching.
- Storage and Handling: AM esters are susceptible to hydrolysis. Stock solutions should be stored desiccated at -20°C and protected from light. Aqueous working solutions should be prepared fresh for each experiment.

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